Nagilactone F
Description
Structure
3D Structure
Properties
CAS No. |
36912-00-2 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,6R,9R,12S,16R)-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7-diene-4,11-dione |
InChI |
InChI=1S/C19H24O4/c1-10(2)15-11-8-13-16-18(3,12(11)9-14(20)23-15)6-5-7-19(16,4)17(21)22-13/h8-10,13,15-16H,5-7H2,1-4H3/t13-,15-,16-,18-,19+/m1/s1 |
InChI Key |
DYJDPNXKUMPXEJ-DZLVSBGCSA-N |
SMILES |
CC(C)C1C2=CC3C4C(C2=CC(=O)O1)(CCCC4(C(=O)O3)C)C |
Isomeric SMILES |
CC(C)[C@@H]1C2=C[C@@H]3[C@@H]4[C@@](C2=CC(=O)O1)(CCC[C@@]4(C(=O)O3)C)C |
Canonical SMILES |
CC(C)C1C2=CC3C4C(C2=CC(=O)O1)(CCCC4(C(=O)O3)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Nagilactone F
Extraction and Chromatographic Isolation Techniques for Nagilactone F
Advanced Chromatographic Separation Strategies
Gas Chromatography (GC) Approaches
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. In the context of natural product analysis, it is frequently coupled with Mass Spectrometry (GC-MS) to identify individual components within complex mixtures, such as essential oils from plant materials.
While GC-MS has been extensively used to characterize the volatile constituents of various Podocarpus species—the primary natural source of nagilactones—its direct application for the analysis of this compound is not widely documented. oatext.comoatext.com This is largely because diterpene lactones like this compound have high molecular weights and low volatility, making them less amenable to standard GC analysis without prior chemical modification. perkinelmer.com
Research on the volatile oils from the leaves, branches, and fruits of Podocarpus nagi using GC-MS has successfully identified numerous lighter terpenoid compounds. oatext.comoatext.com These studies provide insight into the chemical profile of the plant but typically focus on mono- and sesquiterpenes rather than the heavier diterpenoids.
Research Findings:
Analyses of P. nagi extracts have identified a variety of volatile compounds, which are summarized in the table below. These compounds are typically responsible for the plant's characteristic aroma and include various terpenes that are more volatile than this compound. oatext.comoatext.com
Table 1: Examples of Volatile Compounds Identified in Podocarpus nagi by GC-MS
| Compound Class | Specific Compounds Identified | Plant Part | Reference |
|---|---|---|---|
| Monoterpenes | α-pinene, 3-thujene | Leaves, Branches | oatext.com |
| Sesquiterpenes | β-elemene, caryophyllene, germacrene D, δ-cadinene | Leaves, Branches | oatext.com |
| Diterpenes | Eremophilene, α-amorphene | Branches | oatext.com |
For a compound like this compound to be analyzed by GC, a derivatization step would likely be necessary to increase its volatility. This process chemically alters the compound, for instance, by converting polar functional groups into less polar, more volatile derivatives. However, specific derivatization protocols for this compound for GC analysis are not established in the available scientific literature. Therefore, other chromatographic methods are generally preferred for its analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for identifying and quantifying non-volatile compounds like this compound within complex biological matrices. wikipedia.orgcreative-proteomics.com This method combines the potent separation capabilities of liquid chromatography (often ultra-high-performance liquid chromatography, or UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. wikipedia.orgmeasurlabs.com The result is a powerful tool for analyzing specific molecules in intricate plant extracts, even at trace concentrations. creative-proteomics.commeasurlabs.com
The analysis of diterpenoids and norditerpenoid dilactones from Podocarpus species has been successfully demonstrated using various LC-MS/MS platforms. jst.go.jpresearchgate.netmdpi.com These methods are capable of profiling, identifying, and quantifying a range of related compounds, providing a blueprint for the analysis of this compound. researchgate.net
Detailed Research Findings:
A typical LC-MS/MS approach for analyzing diterpenoids from a Podocarpus extract involves separation on a reverse-phase column (like a C18 column) followed by detection using an electrospray ionization (ESI) source and a tandem mass spectrometer (such as a triple quadrupole or Orbitrap). jst.go.jpresearchgate.netmdpi.com
In a representative study analyzing the chemical constituents of Podocarpus macrophyllus, a close relative of P. nagi, researchers used a UHPLC-DAD-ESI-MS/MS system to profile the extract. researchgate.net This was followed by a quantitative method using multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for target compounds. researchgate.net The MRM method relies on monitoring a specific precursor ion (the molecular ion of the analyte) and its unique fragment ions (product ions) that are generated in the mass spectrometer's collision cell. creative-proteomics.com This high specificity allows for accurate quantification even when co-eluting compounds are present. creative-proteomics.com
While a specific published method for this compound was not found, the parameters used for analogous compounds, such as other nagilactones and podolactones, provide a strong basis for its analysis. The table below outlines a plausible set of conditions for the analysis of this compound based on established methods for similar diterpenoids from Podocarpus. jst.go.jpresearchgate.netmdpi.com
Table 2: Representative LC-MS/MS Parameters for Diterpenoid Analysis in Podocarpus Extracts
| Parameter | Description | Details | Reference |
|---|---|---|---|
| Chromatography System | UHPLC | Ultra-high-performance liquid chromatography for superior resolution and speed. | researchgate.net |
| Column | C18 Reverse-Phase | e.g., Agilent Zorbax, Waters Acquity BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm). This stationary phase is effective for separating moderately polar compounds like diterpenoids. | researchgate.netjst.go.jp |
| Mobile Phase | Gradient Elution | A: Water with 0.1% formic acid; B: Acetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid. A gradient from low to high organic phase concentration is used to elute compounds with varying polarities. | researchgate.netnih.gov |
| Ionization Source | ESI (Positive Mode) | Electrospray ionization is well-suited for polar and moderately polar molecules, typically forming protonated molecules [M+H]⁺ for diterpenoids. | researchgate.netplos.org |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap, QTOF) | QqQ is ideal for targeted quantification using MRM. High-resolution instruments are excellent for identification and structural elucidation of unknown compounds. | researchgate.netmdpi.complos.org |
| Detection Mode | MRM (for quantification) | Monitoring specific precursor-to-product ion transitions (e.g., for this compound, the transition from its [M+H]⁺ ion to characteristic fragment ions) ensures high selectivity and sensitivity. | researchgate.netjst.go.jp |
This LC-MS/MS approach is highly effective for the analysis of complex mixtures because it minimizes background interference and allows for the precise detection of low-abundance compounds. creative-proteomics.com The use of high-resolution mass spectrometry can further aid in the tentative identification of new or unexpected diterpenoids by providing highly accurate mass measurements, from which elemental compositions can be determined. plos.org
Biosynthesis and Biogenetic Pathways of Nagilactones
Proposed Biogenetic Origin of Norditerpenoid Dilactones
The biogenetic origin of norditerpenoid dilactones like Nagilactone F is traced back to the general terpenoid pathway. The fundamental precursor for all diterpenoids is geranylgeranyl pyrophosphate (GGPP). vulcanchem.com The biosynthesis is proposed to proceed through cyclization and a series of oxidative modifications of a tetracyclic diterpene skeleton. vulcanchem.com
Nagilactones are structurally characterized as tetracyclic natural products. researchgate.net Their biosynthesis is believed to be related to that of other diterpenoids found in Podocarpus species, such as those with a totarane skeleton. researchgate.netresearchgate.net The proposed pathway involves the initial formation of a basic carbocyclic framework, which then undergoes extensive tailoring reactions, including oxidations, rearrangements, and lactonizations, to yield the diverse array of nagilactone structures. vulcanchem.comresearchgate.net The structural variety within the nagilactone family, including types A, B, and C, is thought to arise from a common biosynthetic route, with interconversions between these types being a key feature of the pathway. researchgate.net
Hypothetical Biosynthetic Pathway Intermediates Leading to this compound
The biosynthetic pathway to this compound is not yet fully elucidated, but a hypothetical route has been proposed based on isolated congeners and chemical synthesis studies. The pathway commences with the cyclization of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). vulcanchem.com
Key steps in the proposed pathway include:
Cyclization: GGPP is first cyclized to form a labdane-type diphosphate, which then undergoes further cyclization to create the tricyclic skeleton characteristic of compounds like communic acid or podocarpic acid. acs.orgmdpi.com
Oxidative Degradation: The initial C20 skeleton undergoes oxidative degradation to a C19 norditerpenoid structure.
Formation of Lactone Rings: The pathway involves sequential esterification steps to form the characteristic γ- and δ-lactone rings of the nagilactone core. vulcanchem.com One of the key steps in related syntheses is a bislactonization reaction to form the tetracyclic skeleton. mdpi.com
Structural Modifications: The core structure is further modified by a series of enzymatic reactions, including hydroxylations and epoxidations, to produce the various nagilactone analogues. vulcanchem.com The total synthesis of this compound has been achieved starting from (+)-podocarpic acid, suggesting that related structures are plausible intermediates in the biogenetic pathway. acs.org
The interconversion between different structural types of nagilactones (A, B, and C) is a significant aspect of the proposed biosynthesis. researchgate.net this compound belongs to the type C nagilactones, which are characterized by a 7(8),9(11)-dienolide system. It is hypothesized that type C dilactones may be formed from type A or B precursors through specific enzymatic transformations. researchgate.net
Table 1: Proposed Intermediates in the Biosynthetic Pathway to this compound
| Intermediate Class | Specific Compound Example | Proposed Role in Pathway | Citation |
| Diterpene Precursor | Geranylgeranyl Pyrophosphate (GGPP) | Universal starting molecule for diterpenoid biosynthesis | vulcanchem.com |
| Tricyclic Diterpene | (+)-Podocarpic Acid | A potential early-stage intermediate for the nagilactone skeleton | acs.org |
| Tricyclic Diterpene | Communic Acid | An alternative starting point for the synthesis of the nagilactone core | mdpi.com |
| Norditerpenoid Dilactone | Type A/B Nagilactones | Potential precursors that can be enzymatically converted to Type C nagilactones like this compound | researchgate.net |
Enzymatic Systems Implicated in Nagilactone Biosynthesis
The biosynthesis of complex natural products like this compound is mediated by specific families of enzymes that catalyze highly stereo- and regiospecific reactions. nih.gov While the specific enzymes for the this compound pathway have not been isolated and characterized, their functions can be inferred from known diterpenoid biosynthetic pathways. vulcanchem.com
The key enzymatic systems believed to be involved are:
Diterpene Synthases (Class II): These enzymes are responsible for the initial, and often rate-limiting, step of cyclizing the linear precursor GGPP into the foundational carbocyclic skeleton of the diterpenoid. vulcanchem.com
Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is crucial for the extensive oxidative modifications of the diterpene scaffold. vulcanchem.comfrontiersin.org Their roles in the nagilactone pathway are proposed to include hydroxylations, epoxidations, and the oxidative cleavage of the side chain that leads to the C19 norditerpenoid structure. vulcanchem.com The formation of the epoxy group found in many nagilactone precursors is a typical reaction catalyzed by CYPs. vulcanchem.com
Oxidoreductases: These enzymes are broadly involved in the oxidation and reduction reactions that tailor the molecule. nih.gov In the context of nagilactone biosynthesis, they would participate in creating the specific stereochemistry and functional group patterns, including the formation of carbonyls and hydroxyl groups.
Lactone-Forming Enzymes (Lactonases/Esterases): The formation of the two lactone rings in the nagilactone structure requires specific enzymes that can catalyze intramolecular esterification. vulcanchem.com
The coordinated action of these enzyme systems, likely organized in a metabolic pathway, ensures the efficient and specific production of this compound in the plant.
Table 2: Implicated Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Proposed Function | Example Reaction | Citation |
| Diterpene Synthase | Catalyzes the initial cyclization of GGPP to form the core ring structure. | GGPP → Tricyclic Diterpene Skeleton | vulcanchem.com |
| Cytochrome P450 Monooxygenase | Introduces oxygen atoms through hydroxylation and epoxidation, and performs oxidative degradation. | Formation of hydroxyl groups, epoxy rings, and cleavage of C-C bonds | vulcanchem.comfrontiersin.org |
| Oxidoreductase | Catalyzes various oxidation-reduction steps to modify functional groups. | Interconversion of hydroxyl and carbonyl groups | nih.gov |
| Lactone-Forming Enzyme | Catalyzes the intramolecular esterification to form the γ- and δ-lactone rings. | Ring closure to form lactones | vulcanchem.com |
Chemical Synthesis and Structural Modifications of Nagilactone F
Total Synthesis Approaches to Nagilactone F
The total synthesis of this compound has been a subject of significant interest, leading to the development of several innovative and elegant synthetic routes. These endeavors have not only provided access to this biologically important molecule but have also spurred the advancement of new synthetic methodologies.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For a complex molecule like this compound, this process involves identifying key strategic bonds and functional groups that can be disconnected to reveal logical precursors.
A common retrosynthetic strategy for this compound involves disconnecting the two lactone rings. The δ-lactone (E-ring) can be envisioned as forming from a corresponding hydroxy-carboxylic acid, while the γ-lactone (B-ring) can be disconnected to a precursor with appropriate stereochemistry. The tetracyclic core is often simplified by disconnecting the C/D ring system, leading back to a more manageable bicyclic or monocyclic starting material. Key disconnections often focus on the formation of the congested quaternary centers and the stereocontrolled introduction of multiple stereocenters.
Pioneering Total Syntheses (e.g., Hayashi et al.)
The first total synthesis of this compound was accomplished by Hayashi and his colleagues in 1982. acs.orgmdpi.comnih.gov This landmark achievement started from the naturally occurring and optically active (+)-podocarpic acid, which already possessed the A/B ring system with the correct absolute stereochemistry. acs.orgmdpi.comresearchgate.net This approach established the absolute configuration of this compound. acs.org The synthesis involved a lengthy sequence of reactions to construct the C and D rings and to introduce the necessary oxygen functionalities and the characteristic α,β-unsaturated lactone. acs.org The Hayashi synthesis was a significant milestone, demonstrating the feasibility of constructing such a complex natural product and paving the way for future synthetic efforts. mdpi.comnih.gov
Asymmetric Total Syntheses and Stereochemical Control
Subsequent to the initial work, several asymmetric total syntheses of this compound have been reported, aiming to control the stereochemistry of the molecule from the outset without relying on a chiral starting material like podocarpic acid. acs.orgresearchgate.net These syntheses often employ powerful asymmetric reactions to establish the key stereocenters with high enantioselectivity.
For instance, Burke and coworkers developed an enantioselective synthesis of this compound that utilized a vinylsilane-terminated cationic cyclization to construct the carbocyclic core. acs.org Other approaches have employed strategies such as asymmetric dihydroxylation, aldol (B89426) reactions, and organocatalysis to set the crucial stereocenters. A notable strategy involved a Morita-Baylis-Hillman reaction, stereocontrolled bromolactonization to form a γ-lactone, and a catalytic Reformatsky-type reaction to build a key tricyclic lactone intermediate. ebi.ac.ukfigshare.comacs.org These asymmetric syntheses represent a significant advancement in the field, offering more flexible and efficient routes to this compound and its analogues.
Convergent Synthetic Strategies from Common Precursors
Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule independently and then joining them together at a late stage. numberanalytics.com This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step from a single starting material. numberanalytics.com
Several research groups have developed convergent syntheses of this compound and other related norditerpenoid dilactones. ebi.ac.ukfigshare.comacs.orgugr.es A powerful example of this approach is the synthesis of a common tricyclic lactone intermediate that can then be elaborated into a variety of natural products, including this compound. ebi.ac.ukfigshare.comacs.org This strategy allows for the rapid generation of a library of related compounds for biological evaluation. The key steps in one such convergent synthesis involved a Morita-Baylis-Hillman reaction, a stereocontrolled bromolactonization, and a catalytic Reformatsky-type reaction. figshare.comacs.org
| Key Features of Convergent Syntheses | References |
| Synthesis of multiple fragments separately. | numberanalytics.com |
| Late-stage coupling of fragments. | numberanalytics.com |
| Increased overall efficiency and yield. | numberanalytics.com |
| Allows for modular synthesis of analogues. | numberanalytics.com |
| A common intermediate was used to synthesize this compound and six other norditerpenoid dilactones. | ebi.ac.ukfigshare.comacs.org |
Semi-synthesis and Derivatization Strategies for this compound Analogues
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating analogues of complex molecules like this compound. google.commdpi.com This approach allows for the exploration of structure-activity relationships by systematically modifying different parts of the molecule.
Targeted Chemical Modifications of the this compound Scaffold
The chemical modification of the nagilactone scaffold has been a subject of interest to create novel derivatives with potentially enhanced biological activities. While direct modification of the this compound molecule is not extensively documented, numerous synthetic efforts have focused on creating analogs by modifying precursors or by achieving total synthesis of varied structures. These approaches provide insight into the chemical tractability of the nagilactone framework and the influence of specific structural features on its properties.
Research has demonstrated that modifications on the A- and C-rings of the norditerpenoid dilactone skeleton are feasible. For instance, a study detailed the preparation of 31 norditerpenoid dilactone derivatives by functionalizing the A- and C-rings using a 3β-hydroxydilactone as a common precursor. researchgate.net This work highlighted that derivatives featuring a 3β-hydroxyl group in combination with a 1,2-β-epoxide or a 2,3-β-epoxide exhibited significant inhibitory activities against tumor cell lines. researchgate.net
The synthesis of various podolactones and their derivatives often starts from readily available natural products like (+)-podocarpic acid. mdpi.comucf.edu This tricyclic diterpenoid provides a chiral starting point for the construction of the more complex nagilactone skeleton. The synthetic strategies employed to build upon the podocarpic acid framework inherently involve a series of targeted chemical modifications. These modifications include the introduction of lactone rings, epoxide functionalities, and various substituents on the A-ring.
One approach to generating structural diversity involves the modification of advanced intermediates. For example, in the synthesis of nagilactone analogs, α-bromoketone intermediates have been converted to lactones by refluxing in collidine. austinpublishinggroup.com Furthermore, halogenations at specific positions, such as C-6, have been explored, leading to different epimers and dehydrohalogenation products, thus creating a variety of structurally distinct compounds. austinpublishinggroup.com
Fungal biotransformation has also been explored as a method for the chemical modification of podolactones. In one instance, a glucoside derivative of a cytotoxic podolactone was successfully hydrolyzed to its active form using Penicillium strains. ohiolink.edu This demonstrated a mild and effective alternative to harsh chemical hydrolysis, which could otherwise lead to undesirable rearrangements of the sensitive A-ring epoxide. ohiolink.edu
The table below summarizes key modifications and the resulting derivative types based on the available synthetic literature.
| Starting Material/Precursor | Modification Type | Key Reagents/Conditions | Resulting Derivative/Feature | Reference(s) |
| 3β-hydroxydilactone | Functionalization of A- and C-rings | Various | 3β-OH with 1,2-β-epoxide or 2,3-β-epoxide | researchgate.net |
| (+)-Podocarpic acid | Total synthesis of this compound and analogs | Multi-step synthesis | This compound and related podolactones | mdpi.comucf.edu |
| α-bromoketone intermediate | Lactonization | Collidine, reflux | Lactone ring formation | austinpublishinggroup.com |
| Keto acetate (B1210297) intermediate | Halogenation at C-6 | Copper chloride, lithium chloride | 6α- and 6β-halogenated epimers | austinpublishinggroup.com |
| Podolactone glucoside | Hydrolysis | Penicillium concentricum, P. expansum | Active cytotoxic podolactone | ohiolink.edu |
These examples collectively demonstrate that while direct, post-synthesis modification of this compound is not a primary focus in the literature, the scaffold is accessible through total synthesis, and a variety of analogs can be generated through modifications at different stages of the synthetic route.
Synthesis of Structurally Related Nagilactones and Hybrid Compounds
The synthesis of nagilactones and structurally related compounds has been an active area of research, driven by their interesting biological profiles. The total synthesis of this compound itself has been accomplished, often utilizing (+)-podocarpic acid as a chiral starting material. mdpi.com This approach leverages the existing stereochemistry of the natural product to construct the complex tetracyclic core of this compound. mdpi.com
Improved and enantiospecific syntheses have been developed not only for this compound but also for other potent members of the podolactone family, such as the antibiotic LL-Z1271α. doi.org These synthetic efforts are crucial for providing sufficient quantities of these natural products for biological evaluation and for enabling the synthesis of analogs for structure-activity relationship (SAR) studies.
One notable strategy in the synthesis of related norditerpenoid dilactones involves the use of a common precursor to access a range of different natural products. This diversity-oriented approach allows for the efficient generation of multiple analogs from a single advanced intermediate.
The concept of creating hybrid molecules, which combine two or more pharmacophore scaffolds into a single entity, is a promising strategy in drug discovery. mdpi.com This approach aims to develop compounds with improved affinity, potency, or selectivity. While the synthesis of direct this compound hybrids is not extensively reported, the principles of hybrid compound synthesis could be applied to the nagilactone scaffold. For instance, the synthesis of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones has been described, showcasing the feasibility of linking different heterocyclic systems. mdpi.com Such strategies could potentially be adapted to conjugate the nagilactone core with other bioactive moieties.
The table below outlines some of the key synthetic achievements concerning this compound and related compounds.
| Target Compound | Starting Material | Key Synthetic Strategy | Significance | Reference(s) |
| This compound | (+)-Podocarpic acid | Total synthesis | Formal total synthesis of a complex natural product | mdpi.com |
| This compound and LL-Z1271α | Not specified | Improved enantiospecific synthesis | Access to potent bioactive podolactones for biological studies | doi.org |
| Oidiolactone C | trans-Communic acid | Pd(II)-catalyzed bislactonization | First synthesis of the antifungal oidiolactone C | acs.org |
| (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones | Furan-2(3H)-ones and 4-oxo-4H-chromene-3-carbaldehyde | Knoevenagel condensation | Example of hybrid structure synthesis | mdpi.com |
The synthesis of these complex natural products and their analogs remains a challenging but important endeavor, providing valuable compounds for biological testing and offering platforms for the development of novel therapeutic agents. The potential to create hybrid compounds based on the nagilactone scaffold opens up new avenues for future research in medicinal chemistry.
Biological Activities and Mechanistic Investigations of Nagilactone F
Antineoplastic and Cytotoxic Activities in Cellular Models
Nagilactone F has demonstrated notable cytotoxic effects against a variety of cancer cell lines, establishing it as a compound of interest in anticancer research. nih.govd-nb.info
Potency Profiling Across Various Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated across several human cancer cell lines. It has shown significant activity against human fibrosarcoma (HT-1080), triple-negative breast cancer (MDA-MB-231), gastric cancer (AGS), cervical cancer (HeLa), lung carcinoma (A549), and colon adenocarcinoma (HT-29) cells. nih.govmdpi.comencyclopedia.pubmdpi.commdpi.com In studies involving MDA-MB-231, AGS, and HeLa cell lines, this compound exhibited potent cytotoxicity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) reported to be around or below 1 µM. nih.gov
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 |
|---|---|---|
| HT-1080 | Fibrosarcoma | Potent |
| MDA-MB-231 | Breast Cancer | ~1 µM |
| AGS | Gastric Cancer | ~1 µM |
| HeLa | Cervical Cancer | ~1 µM |
| A549 | Lung Cancer | Potent |
Comparative Cytotoxicity with Other Nagilactones
When compared to other related compounds, this compound has been identified as one of the more active derivatives. nih.govd-nb.info For instance, studies have shown that this compound and Nagilactone G are more cytotoxic than Nagilactone C against the same human cancer cell lines, with Nagilactone C showing IC50 values in the 3–5 µM range. nih.gov This suggests that the specific structural features of this compound contribute significantly to its potent anticancer activity. nih.gov While Nagilactone E also exhibits strong cytotoxic effects, this compound is consistently noted for its high potency. nih.govmdpi.com
Molecular Mechanisms of Action in Cellular Systems
The anticancer effects of this compound are attributed to its ability to interfere with key cellular pathways that regulate cell growth, proliferation, and immune response. nih.govresearchgate.net
Inhibition of Activator Protein 1 (AP-1) Oncogenic Pathway
A key molecular mechanism underlying the activity of this compound is its ability to inhibit the Activator Protein 1 (AP-1) oncogenic pathway. nih.govresearchgate.netscispace.comdntb.gov.ua AP-1 is a transcription factor that is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival. nih.govd-nb.info Research has demonstrated that this compound can effectively block the activation of the AP-1 pathway. nih.govresearchgate.net This inhibition of AP-1 is a central element of its mechanism, contributing directly to its ability to suppress the growth of tumors that are dependent on this pathway. nih.govd-nb.info
Modulation of Programmed Death-Ligand 1 (PD-L1) Immune Checkpoint
In addition to its direct effects on cancer cells, this compound also influences the tumor microenvironment by modulating immune checkpoint molecules. nih.govresearchgate.net Specifically, it has been implicated in the regulation of Programmed Death-Ligand 1 (PD-L1). nih.govd-nb.info PD-L1 is expressed on the surface of many cancer cells and helps them evade the immune system by binding to the PD-1 receptor on T cells, thereby suppressing the anti-tumor immune response. xml-journal.netcjnmcpu.comnih.gov The inhibition of the AP-1 pathway by this compound can, in turn, affect the expression of PD-L1, suggesting an indirect immunogenic action. nih.govd-nb.info While a related compound, Nagilactone E, has been shown to increase PD-L1 expression through the activation of c-Jun (a component of AP-1), the precise modulatory effect of this compound on PD-L1 requires further elucidation. nih.govxml-journal.netcjnmcpu.comnih.gov
Disruption of Cell Proliferation and Cell Cycle Perturbation
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Nagilactone A |
| Nagilactone B |
| Nagilactone C |
| Nagilactone D |
| Nagilactone E |
| This compound |
| Nagilactone G |
| Nagilactone I |
| Nagilactone J |
| Nagilactone K |
| Nagilactone L |
| 2β-hydroxynagilactone L |
| 3-deoxy-2β-hydroxy-nagilactone E |
| 3-deoxy-2β,16-dihydroxy-nagilactone E |
| 16-O-β-d-glucopyranosyl-nagilactone E |
| 1-O-β-d-glucoside-nagilactone B |
| 2α-hydroxythis compound |
| 2β,16-dihydroxythis compound |
| 15-hydroxynagilactone |
| 1-deoxy-2β,3β-epoxynagilactone A |
| 1-deoxy-2α-hydroxynagilactone A |
| 3β-hydroxynagilactone A |
| 1-deoxynagilactone A |
| 2,3-dehydronagilactone A |
| 16-hydroxynagilactone E |
| 2,3-dehydro-16-hydroxythis compound |
| Inumakilactone B |
| Podolactone E |
| Podolide |
| 16-hydroxypodolide |
| 2,3-dihydro-16-hydroxypodolide |
| 2β,3β-epoxypodolide |
| 2,3-dihydropodolide |
| Makilactones |
| Oidiolactones |
| Totaradiol |
| Tartalol |
| Sciadonic acid |
| Anisomycin |
| Camptothecin |
| Dehydrocostus lactone |
| Amentoflavone |
| Isoginkgetin |
| Sciadopitysin |
| Amentoflavone-4',4'',7,7''-tetramethylether |
| Bilobetin |
| Podocarpusflavone A |
| Quercetin |
| Catechin |
| 5α,6β-sitosterol |
| Nagilactone A-1-β-D-glucoside |
| Ethyl-β-D-glucopyranoside |
| Nagilactone glycoside A |
| Sucrose |
| Phenylpropanoids |
| Radicicol |
| Cycloproparadicicol |
| Leurosine |
| Cathachunine |
| Vindoline |
| Catharanthine |
| (-)-carinol |
| (-)-carissanol |
| (-)-nortrachelogenin |
| Secoisolariciresinol |
| Matairesinol |
| 5-(1-methoxyethyl)-1-methyl-phenanthren-2,7-diol |
| Effususol A |
| Plumbagin |
| Lobomichaolide |
| Crassolide |
| Lobocrassolide |
| Lobohedleolide |
| Crassumolides |
| (+)-isosarcophytoxide |
| Sarcoehrenbergilides |
| Sinugibberol |
| Sardigitolide B |
| Glacumolide A |
| Glacumolide B |
| Isosarcophytonolide D |
| Fucodiphloroethol G |
| Dieckol |
| Diphlorethohydroxycarmalol |
| Dioxinodehydroeckol |
| Raltitrexed |
| Pemetrexed |
| Pralatrexate |
| Actinomycin D |
| Temozolomide |
| Licochalcone A |
| Isoliquiritigenin |
| Pevonedistat |
| Deoxynivalenol |
| Ricin |
| AZD6244 |
| Indomethacin |
| Cisplatin |
| Doxorubicin |
Induction of Apoptosis Pathways
This compound and its related compounds, such as Nagilactone E, are known to induce apoptosis, a form of programmed cell death, in cancer cells. nih.govresearchgate.net This process is a crucial mechanism for eliminating malignant cells and is a key target for many anticancer therapies. The induction of apoptosis by nagilactones involves both the extrinsic (death receptor-dependent) and intrinsic (mitochondria-dependent) pathways. aging-us.com
The apoptotic process is executed by a family of proteases called caspases. researchgate.net In the context of nagilactone activity, the activation of effector caspases, such as caspase-3, is a critical step. nih.govmdpi.com The activation of these caspases leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. aging-us.com
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members. d-nb.infofrontiersin.org The balance between these opposing factions determines the cell's fate. mdpi.com Nagilactones can shift this balance towards apoptosis, leading to the release of cytochrome c from the mitochondria, a key event that triggers the caspase cascade. frontiersin.orgmdpi.com
Blockade of Epithelial-to-Mesenchymal Transition (EMT), Inhibiting Cancer Cell Migration and Invasion
The epithelial-to-mesenchymal transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness. d-nb.infonih.gov This process is a critical driver of cancer metastasis. d-nb.info this compound, along with other nagilactones like Nagilactone E, has been shown to inhibit EMT in cancer cells. researchgate.netscispace.com
This inhibition is achieved by modulating the expression of key EMT marker proteins. For instance, Nagilactone E has been observed to suppress the transforming growth factor-beta 1 (TGF-β1)-induced EMT in non-small cell lung cancer cells. nih.gov This includes the downregulation of mesenchymal markers and the upregulation of epithelial markers. The TGF-β/Smad signaling pathway, a central regulator of EMT, is a key target of nagilactones in this process. nih.gov By interfering with this pathway, nagilactones can effectively block the cellular changes associated with EMT, thereby reducing the migratory and invasive potential of cancer cells. d-nb.infonih.gov
Inhibition of Protein Synthesis at Eukaryotic Ribosomes
Nagilactones, including Nagilactone C, have been identified as potent inhibitors of protein synthesis in eukaryotic cells. d-nb.infonih.govresearchgate.net This inhibition specifically targets the elongation step of translation. nih.govresearchgate.net The ribosome, the cellular machinery responsible for protein synthesis, is composed of two subunits: the large 60S subunit and the small 40S subunit in eukaryotes. encyclopedia.pub
Structural and biochemical studies have revealed that Nagilactone C binds to the 60S ribosomal subunit, specifically at the A-site of the peptidyl transferase center (PTC). d-nb.info This binding sterically hinders the proper positioning of aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting protein synthesis. d-nb.info This mechanism of action is shared by other natural product inhibitors of protein synthesis. d-nb.info The ability to disrupt such a fundamental cellular process contributes significantly to the cytotoxic and anticancer effects of nagilactones. nih.gov
Investigation of Protein Kinase Targets (e.g., RIOK2, JAK2)
In addition to their effects on apoptosis and protein synthesis, nagilactones have been investigated for their ability to target specific protein kinases involved in cancer progression. While some of this research has focused on Nagilactone E, the findings provide valuable insights into the potential mechanisms of the broader nagilactone family, including this compound.
One such potential target is the Rio-kinase 2 (RIOK2), an atypical serine/threonine kinase that plays a role in ribosome biogenesis and has been implicated in cancer cell migration and invasion through the regulation of EMT. d-nb.infonih.govresearchgate.net Although the direct targeting of RIOK2 by Nagilactone E is currently an in-silico prediction awaiting experimental confirmation, it presents a plausible mechanism for its anti-metastatic effects. d-nb.infonih.gov
Another kinase of interest is the Janus kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway that is often dysregulated in cancer. nih.govmdpi.com A derivative of Nagilactone E has been shown to inhibit JAK2, leading to a reduction in the phosphorylation of the downstream transcription factor STAT3. nih.gov The inhibition of the JAK2/STAT3 pathway is a known mechanism for inducing cell cycle arrest and apoptosis in cancer cells. nih.gov
Involvement of JNK/c-Jun Axis Activation
The c-Jun N-terminal kinase (JNK)/c-Jun signaling axis is a critical pathway that can be activated by cellular stress, including the ribotoxic stress induced by protein synthesis inhibitors. d-nb.infonih.gov The activation of this pathway has been implicated in the mechanism of action of nagilactones. d-nb.inforesearchgate.net
Specifically, Nagilactone E has been shown to activate the JNK/c-Jun axis in lung cancer cells. xml-journal.netcjnmcpu.com This activation leads to the phosphorylation and nuclear translocation of c-Jun, a component of the AP-1 transcription factor. xml-journal.net The JNK/c-Jun pathway can have dual roles in cancer, either promoting or suppressing tumors depending on the context. In the case of nagilactones, the activation of this pathway appears to contribute to their anticancer effects, potentially by modulating the expression of genes involved in apoptosis and cell cycle control. d-nb.infonih.gov Furthermore, the activation of the JNK/c-Jun axis by Nagilactone E has been linked to the upregulation of Programmed Death-Ligand 1 (PD-L1), suggesting a potential role in modulating the tumor immune microenvironment. xml-journal.netcjnmcpu.com
Antifungal Activities
Beyond their anticancer properties, nagilactones have also demonstrated notable antifungal activities against a range of fungal pathogens. d-nb.infonih.gov
Efficacy Against Fungal Pathogens (e.g., Saccharomyces cerevisiae, Candida albicans, Pityrosporum ovale, Aspergillus fumigatus)
This compound, along with other nagilactones like Nagilactone E, has shown efficacy against several fungi, including the non-pathogenic model organism Saccharomyces cerevisiae and clinically relevant human pathogens such as Candida albicans, Pityrosporum ovale (now known as Malassezia ovalis), and Aspergillus fumigatus. d-nb.infonii.ac.jpmdpi.comnih.govnih.govi-repository.netnih.govmdpi.com
The antifungal mechanism of Nagilactone E against S. cerevisiae involves the inhibition of (1,3)-β-glucan synthase, a key enzyme in fungal cell wall biosynthesis. nii.ac.jpmdpi.comnih.gov This leads to cell wall fragility and morphological changes. nii.ac.jp In Aspergillus fumigatus, Nagilactone E has also been shown to induce morphological changes in the hyphae. nii.ac.jp
While the antifungal activity of nagilactones alone may be moderate compared to some commercial antifungal drugs, their efficacy can be significantly enhanced when used in combination with other compounds, such as phenylpropanoids like anethole (B165797). nii.ac.jpnih.gov This synergistic effect makes them interesting candidates for further investigation in the development of new antifungal therapies. nii.ac.jpnih.gov
Table of Antifungal Efficacy of Nagilactone E
| Fungal Species | Activity | Observations | References |
| Saccharomyces cerevisiae | Antifungal activity | Inhibits (1,3)-β-glucan synthase, causing cell wall fragility. | nii.ac.jpmdpi.comnih.govnih.gov |
| Candida albicans | Antifungal activity | Efficacy is enhanced in combination with phenylpropanoids. | nii.ac.jpmdpi.comnih.gov |
| Pityrosporum ovale (Malassezia ovalis) | Antifungal activity | Moderate to weak activity alone. | nii.ac.jpmdpi.comnih.gov |
| Aspergillus fumigatus | Antifungal activity | Induces morphological changes in hyphae. | nii.ac.jpnih.gov |
Mechanistic Insights into Fungal Cell Wall Integrity and Glucan Biosynthesis Inhibition
While direct mechanistic studies on this compound's antifungal action are not extensively detailed in the available literature, research on the closely related Nagilactone E provides significant insights that are likely applicable to this compound due to their structural similarities. The fungal cell wall is a critical structure for maintaining cell integrity and is a primary target for antifungal agents. frontiersin.orggeneticsmr.org
Studies on Nagilactone E have demonstrated its ability to interfere with the biosynthesis of (1,3)-β-glucan, a vital component of the fungal cell wall. nii.ac.jpnih.gov This inhibition leads to a compromised cell wall structure, characterized by inhomogeneous thickness of the glucan layer and subsequent leakage of cytoplasm, ultimately resulting in fungal cell death. nii.ac.jpnih.gov The process involves a dose-dependent decrease in the synthesis of new (1,3)-β-glucan in the membrane fractions of yeast cells exposed to the compound. nii.ac.jpnih.gov This suggests that Nagilactone E, and by extension likely this compound, exhibits its antifungal activity by inducing cell wall fragility through the inhibition of (1,3)-β-glucan biosynthesis. nii.ac.jpnih.gov
The action of these compounds appears to be dependent on the growth state of the fungal cells, with lethality observed in vegetatively growing cells but not in non-growing cells. nii.ac.jpnih.gov This indicates that the disruption of cell wall synthesis is most effective during active cell growth and division.
Synergistic Effects with Co-administered Antifungal Agents
The potential of nagilactones to work in concert with other antifungal agents has been a subject of investigation, again with Nagilactone E serving as the primary model. While the intrinsic antifungal activity of Nagilactone E is considered weaker than that of some commercially available drugs, its efficacy is dramatically enhanced when combined with other compounds. nii.ac.jpnih.gov
A significant synergistic effect has been observed when Nagilactone E is co-administered with phenylpropanoids like anethole and isosafrole. nii.ac.jpnih.gov For instance, the combination of Nagilactone E with anethole has been shown to increase its activity against Candida albicans by as much as 128-fold. nih.gov This enhancement is attributed to anethole's ability to inhibit the drug efflux pump PDR5 in yeast, which is associated with resistance to Nagilactone E. mdpi.comnih.gov By suppressing the pump, anethole allows Nagilactone E to be retained within the fungal cell, thereby amplifying its effect on cell wall damage. mdpi.comnih.gov
This synergistic relationship suggests that this compound could potentially be used in combination therapies to increase the effectiveness of other antifungal treatments and possibly overcome drug resistance mechanisms in fungi. nii.ac.jpnih.gov The combination of agents targeting different cellular pathways, such as cell wall synthesis (nagilactones) and ergosterol (B1671047) synthesis (azoles) or membrane integrity (polyenes), is a promising strategy in antifungal therapy. nih.gov
Plant Growth Regulatory and Allelopathic Effects
Role as Plant Growth Inhibitors and Regulators
This compound, along with other nagilactones, functions as a plant growth inhibitor, playing a role in allelopathy. d-nb.infonih.gov Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. peerjournals.net These compounds, known as allelochemicals, can have inhibitory or stimulatory effects depending on their concentration. peerjournals.netoup.com
Research has shown that nagilactones, including this compound, exhibit a dual biological activity, acting as both inhibitors and promoters of plant growth depending on the concentration. oup.comoup.com At higher concentrations, they inhibit plant growth, while at lower concentrations, they can have a stimulatory effect. oup.com Specifically, this compound has been identified as being only inhibitory to plant growth. oup.com The inhibitory strength of nagilactones on plant growth has been observed to be stronger in molecules with fewer hydroxyl groups. researchgate.net The evaluation of the allelopathic potential of this compound has confirmed its bioactivity. doi.org
Anti-herbivory and Insect-Feeding Deterrent Activity
This compound is a key component of the chemical defense system of Podocarpus species against herbivores. d-nb.infonih.gov It acts as an anti-herbivory substance and a potent insect-feeding deterrent. d-nb.infonih.gov This activity is a crucial survival mechanism for the plant, protecting it from consumption by various insects. researchgate.net
Studies have demonstrated that this compound, along with Nagilactones C and D, effectively deters insect feeding. d-nb.infonih.gov This antifeedant property means that insects are discouraged from feeding on plants containing these compounds, thus preventing damage. mdpi.com The presence of these compounds in the plant tissue makes them unpalatable or toxic to insects, leading to feeding cessation. mdpi.com
Insecticidal Properties
Beyond its role as a feeding deterrent, this compound also possesses insecticidal properties. d-nb.infonih.gov This means that in addition to discouraging feeding, it can be lethal to insects. The insecticidal activity of nagilactones is often coupled with their feeding deterrent effects. d-nb.infonih.gov
Nagilactones C, D, and F have been identified as having insecticidal activity. d-nb.infonih.govresearchgate.net This toxicity can manifest in various ways, including inhibiting larval growth, preventing maturation to pupae, and hindering the emergence of adult insects. nih.gov The mechanism of action for these insecticidal effects often involves neurotoxicity, targeting the insect's nervous system. iastate.edu
Other Reported Biological Activities (General Nagilactone Class)
The nagilactone class of compounds, in general, exhibits a broad range of pharmacological effects beyond those specific to this compound. These activities highlight the therapeutic potential of this group of terpenoids. d-nb.inforesearchgate.net
Various nagilactones have demonstrated activities including:
Antifungal activity : Several nagilactones show modest antifungal properties. researchgate.net
Anti-inflammatory effects : Some derivatives have been found to inhibit the production of nitric oxide, suggesting anti-inflammatory potential. d-nb.info
Anticancer activity : Nagilactones C and E, in particular, have shown potent anticancer activities against various cancer cell lines and tumor models. d-nb.infonih.govresearchgate.net
Anti-atherosclerosis properties : Certain nagilactones have been investigated for their potential to combat the hardening of arteries. d-nb.inforesearchgate.net
Termite killing and insect larval toxicity : The broader class of nagilactones has been recognized for its toxicity to termites and insect larvae. benthamdirect.com
Anti-inflammatory Properties
This compound and related compounds have demonstrated notable anti-inflammatory activities through various mechanistic pathways. ontosight.airesearchgate.netscispace.comnih.govnih.gov Research indicates that these compounds can modulate key inflammatory mediators and signaling pathways, suggesting their potential as anti-inflammatory agents. oatext.comresearchgate.net
One of the primary mechanisms of action is the inhibition of nitric oxide (NO) production. oatext.com For instance, certain podolactones isolated from Podocarpus nagi significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. oatext.com This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) expression in a concentration-dependent manner. oatext.comresearchgate.net The downregulation of iNOS and cyclooxygenase-2 (COX-2) are key effects observed with these compounds. mdpi.com
The anti-inflammatory effects are often mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. oatext.comresearchgate.net By preventing the activation of NF-κB, these compounds can halt the transcription of various pro-inflammatory genes. oatext.comresearchgate.netimrpress.com Some nagilactone glucosides have been shown to prevent the translocation of the NF-κB/p65 subunit from the cytoplasm to the nucleus, which in turn suppresses iNOS expression. researchgate.net Furthermore, this compound has been identified as an antagonist of activator protein 1 (AP-1), a transcription factor that regulates gene expression in response to inflammatory stimuli like cytokines and stress. nih.govebi.ac.uk
Studies have also demonstrated the ability of these compounds to reduce the production of pro-inflammatory cytokines. researchgate.net For example, a decrease in the expression of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) has been observed in LPS-stimulated RAW264.7 cells upon treatment. researchgate.netresearchgate.net
Table 1: Summary of Anti-inflammatory Effects of this compound and Related Compounds
| Compound/Extract | Model System | Key Findings | Reference |
|---|---|---|---|
| Podolactones (unspecified) | LPS-stimulated RAW264.7 macrophages | Significantly inhibited Nitric Oxide (NO) production; suppressed iNOS expression via NF-κB inhibition. | oatext.com |
| This compound,8-epoxy- | Murine macrophages | Inhibited NO production (IC₅₀ = 8.9 μM) by suppressing iNOS and COX-2 expression. | vulcanchem.com |
| Nagilactone B | LPS-stimulated RAW 264.7 cells | Downregulated the expression of iNOS, COX-2, and phosphorylated ERK1/2; reduced TNF-α, IL-6, and IL-8 levels. | mdpi.com |
| MCF-F (fraction containing nagilactones) | LPS-stimulated RAW264.7 cells | Decreased expression of pro-inflammatory mediators including NO, TNF-α, and IL-1β. | researchgate.net |
Anti-atherosclerosis Activity
Nagilactones, including this compound, have been reported to possess anti-atherosclerosis properties. researchgate.netscispace.comnih.govnih.govresearchgate.net Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, which involves processes like lipid accumulation and the formation of foam cells derived from macrophages and vascular smooth muscle cells (VSMCs). e-coretvasa.czmdpi.comnih.govfrontiersin.orgnih.gov
Research, particularly on the related compound Nagilactone B, has elucidated specific mechanisms contributing to its anti-atherosclerotic effects. medkoo.com Nagilactone B has been shown to suppress atherosclerosis in apoE-deficient mice. oatext.comoatext.comoup.com A key mechanism is the promotion of cholesterol efflux from macrophages, which is a critical step in preventing the formation of foam cells—macrophages laden with lipids. medkoo.comoup.comoup.comwjgnet.comnih.govnih.gov Nagilactone B enhances both apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL)-mediated cholesterol efflux. oatext.comoatext.comoup.comoup.com
This enhanced cholesterol efflux is mechanistically linked to the upregulation of ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) expression in macrophages. oup.comoup.com These transporters play a pivotal role in moving cholesterol out of cells. The induction of ABCA1 and ABCG1 by Nagilactone B is mediated through the activation of Liver X Receptors (LXRs), specifically LXRα and LXRβ. medkoo.comoup.comoup.com Nagilactone B acts as a selective LXR regulator, inducing ABCA1 expression without negatively affecting hepatic lipid profiles. researchgate.netmedkoo.comoup.comoup.com In vivo studies have confirmed that Nagilactone B treatment reduces atherosclerotic lesion areas and macrophage accumulation in the aortic sinus of apoE-deficient mice. researchgate.netoup.comoup.com
Table 2: Summary of Anti-atherosclerosis Effects of Nagilactone B
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Atherosclerotic Lesion Reduction | apoE-deficient mice | Significantly reduced en face aortic lesion areas. | researchgate.netoup.comoup.com |
| Cholesterol Efflux | RAW264.7 macrophages | Markedly promoted cholesterol efflux to apoA-I and HDL. | oup.comoup.com |
| Foam Cell Formation | RAW264.7 macrophages | Significantly ameliorated intracellular lipid accumulation and inhibited foam cell formation. | e-coretvasa.czoup.comoup.com |
| Gene Expression | RAW264.7 and THP-1 cells | Induced mRNA and protein expression of ABCA1 and ABCG1. | oup.comoup.com |
| Mechanism of Action | RAW264.7 and THP-1 cells, apoE-deficient mice | Acts as a selective Liver X Receptor (LXR) regulator; LXRα and LXRβ siRNA suppressed Nagilactone B-mediated induction of ABCA1. | medkoo.comoup.comoup.com |
Structure Activity Relationship Sar Studies of Nagilactone F and Analogues
Identification of Key Structural Features for Biological Potency
The biological potency of Nagilactone F and its analogues is intrinsically linked to their unique and complex tetracyclic structure. Several key features have been identified as essential for their activity, primarily through comparative studies with naturally occurring and synthetic analogues.
The core structural framework, consisting of two lactone rings (a γ-lactone D-ring and an unsaturated δ-lactone C-ring), is fundamental to its bioactivity. researchgate.net The unsaturated nature of the C-ring, specifically the conjugated diene system, is critical; studies have shown that saturated derivatives are completely inactive.
The presence and orientation of hydroxyl groups on the A-ring also significantly modulate cytotoxic potency. For instance, new derivatives of this compound, such as 16-hydroxythis compound and 2β,16-dihydroxythis compound, have demonstrated potent cytotoxic activity against the HT-29 human colon cancer cell line. researchgate.net This indicates that hydroxylation at specific positions can be compatible with or even enhance activity. In contrast, studies on the related Nagilactone E series have shown that while hydroxylation at the C-2 or C-3 position yields cytotoxic compounds, glycosylation at the 16-OH position results in a complete loss of activity. nih.gov This highlights the sensitivity of the molecule's activity to substitutions at this position.
Comparative analysis of various nagilactones reveals a wide range of cytotoxic potencies, underscoring the importance of the specific substitution pattern. This compound and Nagilactone G are often found to be more cytotoxic than Nagilactone C. nih.gov Furthermore, while Nagilactones A, B, C, D, and G are active against ovarian cancer cell lines, Nagilactone K is inactive, suggesting subtle structural differences can lead to significant changes in biological effect. nih.gov
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | AGS (gastric cancer) | < 1 | nih.gov |
| MDA-MB-231 (breast cancer) | < 1 | nih.gov | |
| HeLa (cervical cancer) | < 1 | nih.gov | |
| 16-hydroxythis compound | HT-29 (colon cancer) | 0.3-5.1 | researchgate.net |
| 2β,16-dihydroxythis compound | HT-29 (colon cancer) | 0.3-5.1 | researchgate.net |
| Nagilactone C | HT-1080 (fibrosarcoma) | 3-6 | nih.gov |
| MDA-MB-231 (breast cancer) | 3-5 | nih.gov | |
| Nagilactone D | A2780 (ovarian cancer) | 2-10 | nih.gov |
| 2β-hydroxynagilactone L | A2780 (ovarian cancer) | < 2.5 | nih.gov |
| Nagilactone K | A2780 (ovarian cancer) | > 10 | nih.gov |
Table 1: Comparative cytotoxic activity (IC50) of this compound and selected analogues against various human cancer cell lines.
Mapping Functional Groups to Specific Mechanistic Pathways
The cytotoxic effects of this compound and its relatives are linked to their ability to interfere with specific cellular signaling pathways. d-nb.info A key molecular effector implicated in the antitumor activity of this compound is the Activator Protein-1 (AP-1) transcription factor. d-nb.inforesearchgate.net AP-1 plays a crucial role in regulating gene expression involved in cell proliferation and immune responses and is often overexpressed in cancers. d-nb.infofrontiersin.org
Research has demonstrated that this compound can inhibit the activation of the AP-1 pathway. d-nb.info This inhibition is thought to be mediated through the activation of the JNK/c-Jun axis. d-nb.inforesearchgate.net The JNK pathway is a stress-activated protein kinase pathway that can be triggered by various cellular stressors, including ribotoxic stress induced by protein synthesis inhibitors. d-nb.infomdpi.com It has been proposed that nagilactones like Nagilactone E function as protein synthesis inhibitors, leading to the activation of JNK. d-nb.info This activation, in turn, can block the oncogenic AP-1 pathway, leading to a direct action on the growth of AP-1-dependent tumors. d-nb.info
Furthermore, other nagilactone analogues have also been shown to activate the JNK pathway. For example, 2β-hydroxy-nagilactone L, a potent cytotoxic compound, was found to activate the JNK pathway in A2780 cancer cells. d-nb.info This suggests that the core nagilactone structure is responsible for engaging this pathway, while specific functional groups fine-tune the potency and specific interactions. By blocking the AP-1 pathway, this compound can induce cell proliferation inhibition, cell cycle perturbation, and apoptosis. researchgate.net
Rational Design and Synthesis of this compound Derivatives with Enhanced Activity or Selectivity
The potent biological activities of this compound have spurred efforts in its total synthesis and the rational design of novel derivatives. doi.orgacs.org The goal of these synthetic endeavors is not only to provide a reliable source of the natural product but also to create analogues with improved potency, better selectivity against cancer cells, or more favorable pharmacological properties.
The total synthesis of this compound has been achieved, often starting from readily available natural products like (+)-podocarpic acid or using strategies that build the complex tetracyclic system from simpler precursors. acs.org For example, an efficient synthesis was developed that allows access to this compound and several other related norditerpene dilactones, such as oidiolactones, from a common intermediate. acs.org Such synthetic routes are invaluable for SAR studies, as they allow for the systematic modification of the nagilactone skeleton.
These synthetic strategies enable the creation of derivatives that are not found in nature, allowing for a more detailed exploration of the SAR. For instance, by modifying the functional groups on the A and B rings or altering the stereochemistry at specific centers, chemists can probe the structural requirements for interaction with biological targets like the JNK/AP-1 pathway. The development of new catalytic methods, such as palladium-catalyzed bislactonization reactions, facilitates the efficient construction of the core dilactone structure, paving the way for the generation of a library of new derivatives for biological screening. These efforts are aimed at developing lead compounds for new natural herbicides or more effective anticancer agents.
Future Research Directions and Translational Perspectives for Nagilactone F
Comprehensive Elucidation of Undiscovered Molecular Targets and Signaling Pathways
While the anticancer activities of Nagilactone F and its analogues have been linked to the inhibition of the AP-1 pathway and protein synthesis, the complete repertoire of its molecular targets is far from understood. nih.govresearchgate.net Future research should prioritize the identification of novel protein binding partners and the signaling cascades they modulate. A multi-pronged approach, combining affinity-based proteomics with computational predictions, could unveil direct and indirect targets.
A critical area of investigation is the potential for this compound to modulate signaling pathways beyond those already identified, such as the JNK/c-Jun axis. researchgate.net Given the pleiotropic nature of many natural products, it is plausible that this compound interacts with key regulators of other critical cellular processes, including, but not limited to, cell cycle control, DNA damage response, and metabolic pathways. mdpi.comnih.govxjtu.edu.cn Elucidating these currently unknown mechanisms is paramount to fully understanding its therapeutic potential and for the rational design of more potent and selective derivatives.
Development of Advanced Synthetic Methodologies for Analogue Libraries
The total synthesis of this compound has been a subject of extensive study, providing a foundation for creating structural analogues. nih.govmdpi.com However, to efficiently explore the structure-activity relationships (SAR) of the nagilactone scaffold, the development of more advanced and versatile synthetic methodologies is crucial. Future efforts should focus on creating modular and convergent synthetic routes that allow for the rapid and systematic modification of different parts of the molecule.
The generation of analogue libraries through parallel and combinatorial synthesis approaches will be instrumental in this endeavor. nih.govscielo.brscispace.comopenaccessjournals.com By systematically altering functional groups and stereochemical centers, these libraries will enable a comprehensive evaluation of how structural changes impact biological activity. This will not only facilitate the identification of analogues with improved potency and selectivity but also provide valuable insights into the pharmacophore of this compound.
Mechanistic Studies in More Complex In Vitro Biological Models
Initial in vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. nih.gov However, traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex microenvironment of a tumor. Future mechanistic studies should therefore employ more sophisticated in vitro models that better mimic physiological conditions.
These models include:
3D Spheroids and Organoids: These models provide a more accurate representation of tumor architecture, cell-cell interactions, and nutrient gradients.
Co-culture Systems: Investigating the effects of this compound in the presence of other cell types found in the tumor microenvironment, such as fibroblasts, immune cells, and endothelial cells, will provide a more holistic understanding of its activity.
Microfluidic "Tumor-on-a-Chip" Models: These advanced platforms allow for the dynamic culture of cells and the precise control of the microenvironment, enabling the study of processes like metastasis and angiogenesis in a more realistic setting.
By utilizing these complex models, researchers can gain deeper insights into the mechanisms of action of this compound, including its effects on cell invasion, epithelial-mesenchymal transition, and interactions with the immune system. researchgate.net
Application of Chemoinformatic and Computational Chemistry for Predictive Modeling
Chemoinformatics and computational chemistry are powerful tools that can significantly accelerate the drug discovery and development process for this compound. nih.govmdpi.com By leveraging these in silico approaches, researchers can build predictive models to guide experimental efforts and prioritize the synthesis of the most promising analogues.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity, helping to identify key molecular descriptors for potency and selectivity. mdpi.com
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound and its analogues to known and potential protein targets, providing insights into the molecular basis of their activity. mdpi.com
Pharmacophore Modeling: This approach can help to identify the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of novel scaffolds.
Predictive Toxicology (ADMET) Modeling: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogues, helping to identify candidates with favorable drug-like properties.
The integration of these computational methods with experimental data will create a synergistic feedback loop, enabling a more rational and efficient exploration of the therapeutic potential of the nagilactone scaffold. chemrxiv.org
Exploration of Ecological Roles and Interactions of this compound in Plant Systems
Nagilactones are secondary metabolites produced by Podocarpus species, and their ecological roles are an important area for future research. botanicalsciences.com.mx Understanding why these plants produce such complex molecules can provide valuable insights into their biological function and potential applications. It is hypothesized that this compound plays a role in plant defense mechanisms, acting as an allelochemical to inhibit the growth of competing plants or as a deterrent to herbivores and pathogens. ucl.ac.ukmdpi.comsemanticscholar.orgresearchgate.net
Future research should focus on:
Allelopathic Studies: Investigating the effects of this compound on the germination and growth of other plant species. mdpi.com
Herbivore and Pathogen Assays: Determining the impact of this compound on the feeding behavior and survival of insects and the growth of pathogenic fungi and bacteria.
Analysis of Plant-Microbe Interactions: Exploring how this compound influences the composition and function of the microbial communities in the rhizosphere and phyllosphere. frontiersin.org
By elucidating the ecological functions of this compound, we can gain a deeper appreciation for the chemical ecology of Podocarpus species and potentially uncover novel applications for this compound in agriculture or as a biocontrol agent. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
